molecular formula C9H10N2O B8714400 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepin-5-one CAS No. 180340-71-0

6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepin-5-one

Cat. No. B8714400
M. Wt: 162.19 g/mol
InChI Key: XQXWGFVQCQZVQE-UHFFFAOYSA-N
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Patent
US05719278

Procedure details

A solution of 5.00 g of 6,7,8,9-tetrahydro-9-[(4-methylphenyl)sulfonyl]-5H-pyrido[2,3-b]azepin-5-one in 60 ml of 40% (v/v) sulfuric acid in acetic acid is heated at 60° C. for 11 hours. The mixture is chilled and poured into 350 ml of ice water (cooled in an ice bath) with thorough stirring. To the cold mixture is added solid NaOH until the pH is 8 while keeping the temperature below 30° C. The mixture is filtered and the solid washed with ethyl acetate. The organic layer of the filtrate is separated and the aqueous layer extracted with ethyl acetate. The organic layer and extracts are combined and treated with activated carbon. The mixture is filtered through MGSO4 and the solvent removed under vacuum to Give 2.0 g of yellow crystals.
Name
6,7,8,9-tetrahydro-9-[(4-methylphenyl)sulfonyl]-5H-pyrido[2,3-b]azepin-5-one
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
350 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C=CC(S([N:11]2[CH2:17][CH2:16][CH2:15][C:14](=[O:18])[C:13]3[CH:19]=[CH:20][CH:21]=[N:22][C:12]2=3)(=O)=O)=CC=1.S(=O)(=O)(O)O.[OH-].[Na+]>C(O)(=O)C>[N:22]1[C:12]2[NH:11][CH2:17][CH2:16][CH2:15][C:14](=[O:18])[C:13]=2[CH:19]=[CH:20][CH:21]=1 |f:2.3|

Inputs

Step One
Name
6,7,8,9-tetrahydro-9-[(4-methylphenyl)sulfonyl]-5H-pyrido[2,3-b]azepin-5-one
Quantity
5 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N1C2=C(C(CCC1)=O)C=CC=N2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
350 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is chilled
CUSTOM
Type
CUSTOM
Details
the temperature below 30° C
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
the solid washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer of the filtrate is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
treated with activated carbon
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through MGSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=C1NCCCC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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